molecular formula C17H17N3OS B5509324 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide

Cat. No. B5509324
M. Wt: 311.4 g/mol
InChI Key: OMEGCZSONHDQTK-UHFFFAOYSA-N
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Description

The compound “2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide” is a chemical compound that has been studied in various contexts . It is related to the compound “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate”, which has been used as a chemoselective N-tert-butoxycarbonylation reagent .


Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, one study demonstrated the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by means of elemental and spectroscopic analyses .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been described in some studies .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study detailed the synthesis of heterocyclic derivatives starting from a structure akin to "2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide." The research aimed at exploring the antitumor activities of these compounds. The synthesized products exhibited high inhibitory effects against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Synthesis and Biological Activities of Heterocyclic Compounds

Another study focused on the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, including reactions and transformations leading to the creation of new compounds with potential biological activities. The research encompasses a wide range of synthetic pathways and evaluations for antimicrobial properties (A. Shatsauskas, A. Abramov, Elina R. Saibulina, I. Palamarchuk, I. Kulakov, & A. Fisyuk, 2017).

Anticancer and Antimicrobial Studies

Further investigations into the synthesis of heterocyclic compounds reveal their application in anticancer and antimicrobial studies. For instance, derivatives synthesized from similar core structures showed reasonable anticancer activity against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, particularly melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012).

Docking Studies and Antimicrobial Agents

Molecular docking studies of novel heterocycles synthesized using 2-Cyano-N-arylacetamide, aiming to identify antimicrobial agents, indicate the significance of computational approaches in predicting the biological activity of newly synthesized compounds. Biological testing against strains of Gram bacteria and fungi demonstrated the antimicrobial potential of these compounds (E. Ewies & Hayam A. Abdelsalaam, 2020).

Synthesis with Anticonvulsant Evaluation

Research on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents underlines the therapeutic potential of compounds developed from similar chemical structures. These compounds showed moderate anticonvulsant activity, supporting their potential use in treating seizures (H. Severina, O. Skupa, N. Voloshchuk, & V. Georgiyants, 2020).

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-9-13(2)19-17(15(12)10-18)22-11-16(21)20(3)14-7-5-4-6-8-14/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGCZSONHDQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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